molecular formula C25H22O5 B14115910 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

Cat. No.: B14115910
M. Wt: 402.4 g/mol
InChI Key: RJZLCNDQEASEJA-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is an organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the ethoxyphenoxy and methylphenylmethoxy groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenol
  • 3-methoxyphenol
  • 4-methoxyphenol

Uniqueness

What sets 3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one apart from similar compounds is its unique combination of functional groups and its chromone core. This structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O5/c1-3-27-21-6-4-5-7-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-10-8-17(2)9-11-18/h4-14,16H,3,15H2,1-2H3

InChI Key

RJZLCNDQEASEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C

Origin of Product

United States

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